[(Cyclohex-1-en-1-yl)(phenylsulfanyl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is an organosilicon compound that features a cyclohexene ring, a phenylsulfanyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane typically involves the reaction of cyclohexene derivatives with phenylsulfanyl and trimethylsilyl reagents. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the cyclohexene, followed by the addition of phenylsulfanyl and trimethylsilyl reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized products.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylsulfanyl group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing the compound to be modified for specific applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclohexen-1-yl)(phenylthio)methylsilane: Similar structure but with different substituents.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: Lacks the trimethylsilyl group.
1-(Cyclopentylidenemethyl)cyclopropylsilane: Different ring structure but similar functional groups.
Uniqueness
(Cyclohex-1-en-1-yl)(phenylsulfanyl)methylsilane is unique due to the combination of a cyclohexene ring, phenylsulfanyl group, and trimethylsilyl group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
100693-33-2 |
---|---|
Molekularformel |
C16H24SSi |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
[cyclohexen-1-yl(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H24SSi/c1-18(2,3)16(14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h5,8-10,12-13,16H,4,6-7,11H2,1-3H3 |
InChI-Schlüssel |
QLMZMIGSSKFJMP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CCCCC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.